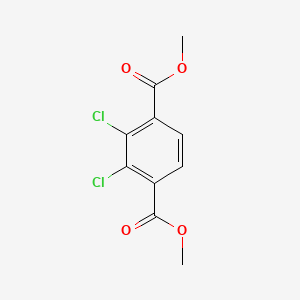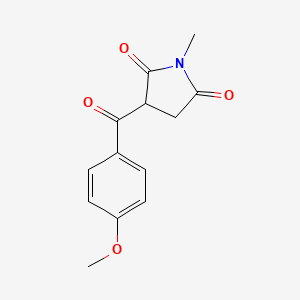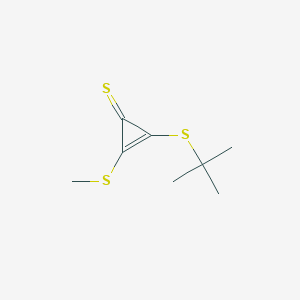
Ethyl (pentylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (pentylsulfanyl)acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are often used in fragrances and flavorings This particular compound features an ethyl group attached to an acetate moiety, with a pentylsulfanyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (pentylsulfanyl)acetate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of ethyl acetate with pentylthiol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation and extraction techniques to obtain a high-purity ester.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (pentylsulfanyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Ammonia or primary amines can be used to convert esters to amides under mild heating conditions.
Major Products Formed
Hydrolysis: Produces pentylthiol and acetic acid.
Reduction: Produces ethyl alcohol and pentylthiol.
Substitution: Produces ethyl (pentylsulfanyl)amide and water.
Wissenschaftliche Forschungsanwendungen
Ethyl (pentylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentylsulfanyl group into various molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Vergleich Mit ähnlichen Verbindungen
Ethyl (pentylsulfanyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the pentylsulfanyl substituent, which imparts distinct chemical and biological properties.
List of Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Isopentyl acetate:
Eigenschaften
| 90677-06-8 | |
Molekularformel |
C9H18O2S |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
ethyl 2-pentylsulfanylacetate |
InChI |
InChI=1S/C9H18O2S/c1-3-5-6-7-12-8-9(10)11-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
OJELASNXRATNRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)


methanolate](/img/structure/B14351686.png)
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
